N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic small molecule characterized by a piperidine core modified with a 6-methoxypyrazin-2-yloxy substituent at the 3-position and a methanesulfonamide group linked via a 2-oxoethyl chain. The methoxypyrazine moiety may enhance solubility or binding specificity compared to simpler aromatic substituents .
Properties
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-14(19)18-6-4-5-11(9-18)23-13-8-15-7-12(16-13)22-2/h7-8,11H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNPHXSVZXTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving various chemical intermediates. The typical synthetic route includes the following steps:
Formation of the Pyrazine Ring: : The methoxypyrazine moiety can be synthesized from 2-chloropyrazine through a nucleophilic substitution reaction with methanol under basic conditions.
Piperidine Derivative Synthesis: : The piperidine ring is introduced through a reaction between a suitable piperidine derivative and an activated ester of the pyrazine compound.
Final Coupling: : The final coupling reaction involves the condensation of the piperidine derivative with N-methylmethanesulfonamide, under specific conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
Industrial production often involves optimizing these laboratory-scale reactions to achieve higher yields and purity. This can include:
Scale-Up Synthesis: : Large-scale reactions with controlled temperature and pressure conditions.
Purification: : Techniques like crystallization and chromatography to ensure the purity of the final product.
Quality Control: : Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions:
Oxidation and Reduction: : It can be oxidized or reduced under controlled conditions to form different derivatives, impacting its reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions typically retain the core structure of the compound while introducing new functionalities that can enhance its properties.
Scientific Research Applications
This compound has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in interacting with biological molecules, serving as a probe or inhibitor.
Medicine: : Explored for its potential therapeutic properties, including acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In biological systems, it may:
Enzyme Inhibition: : Bind to the active site of enzymes, inhibiting their function.
Receptor Modulation: : Interact with cell receptors, altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations:
Substituent Effects :
- The 6-methoxypyrazin-2-yloxy group distinguishes the target compound from analogs with trifluoromethylbenzoyl () or oxadiazole () substituents. Methoxy groups often improve solubility, while pyrazine rings may engage in π-π stacking or hydrogen bonding .
- The N-methylmethanesulfonamide group is conserved in , suggesting a role in stabilizing interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
Solubility : The target compound’s methoxypyrazine group likely confers better aqueous solubility than ’s nitro-phenyl or ’s trifluoromethylbenzoyl derivatives .
Bioactivity : Piperidine sulfonamides (e.g., ) often exhibit protease or kinase inhibitory activity. The pyrazine moiety in the target compound may enhance selectivity for ATP-binding pockets .
Research Implications and Limitations
- Synthesis Challenges : The target compound’s methoxypyrazine and piperidine linkage may require multi-step synthesis, akin to ’s protocols for introducing aromatic ethers .
- Data Gaps : Direct pharmacological data (e.g., IC50, toxicity) for the target compound are unavailable. Predictions are based on structural analogs, necessitating further experimental validation.
- Innovation Potential: The combination of methoxypyrazine and sulfonamide groups presents a novel chemotype for targeting metabolic or inflammatory pathways.
Biological Activity
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that exhibits significant biological activity. Its unique structure, characterized by the presence of a methoxypyrazine moiety and a piperidine ring, suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
The compound can be synthesized through several steps, including the formation of the piperidine ring, introduction of the methoxypyrazine group, and final modifications to achieve the desired sulfonamide structure. Key synthetic routes involve:
- Piperidine Ring Formation : Cyclization reactions using appropriate precursors.
- Methoxypyrazine Introduction : Coupling reactions to form ether linkages.
- Final Modifications : Acetylation or other functional group modifications to complete the synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxypyrazine moiety enhances binding affinity, while the piperidine ring contributes to selectivity and stability. This interaction can modulate various biological pathways, influencing cellular processes such as proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For instance, a compound structurally related to this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings indicate that compounds with similar structural features may exhibit potent anti-cancer properties.
Apoptosis Induction
Flow cytometry assays have shown that compounds related to this compound can induce apoptosis in a dose-dependent manner. For example, treatment with a related compound resulted in increased late apoptosis rates in A549 cells at varying concentrations .
Table 2: Apoptosis Induction Data
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 3.75 | 13.73 |
| 7.50 | 24.87 |
| 15.00 | 35.87 |
Case Studies
A case study involving the use of similar compounds highlighted their potential as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis . The inhibition of c-Met kinase by these compounds was shown to correlate with reduced cell viability and induced apoptosis in treated cells.
Q & A
Q. How can researchers mitigate synthetic challenges like low yields in piperidine functionalization?
- Methodological Answer :
- Microwave-assisted synthesis enhances reaction rates and selectivity for sterically hindered piperidine derivatives .
- Protecting group strategies (e.g., Boc for secondary amines) prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
